N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(2-Methoxyphenyl)-5-methyl-7-phenyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic core structure with a pyridine substituent at position 2, a phenyl group at position 7, and a methoxyphenyl carboxamide moiety at position 4.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2/c1-16-21(24(32)28-19-12-6-7-13-20(19)33-2)22(17-9-4-3-5-10-17)31-25(27-16)29-23(30-31)18-11-8-14-26-15-18/h3-15,22H,1-2H3,(H,28,32)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNAUAKHXRWIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 320.39 g/mol. Its structure includes a triazole ring fused with a pyrimidine moiety, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O |
| Molecular Weight | 320.39 g/mol |
| LogP | 3.56 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer Cells
In a study evaluating the cytotoxicity of triazole derivatives against the MCF-7 breast cancer cell line, several compounds exhibited potent activity with IC50 values ranging from 0.39 μM to 3.16 μM. The specific mechanisms of action included apoptosis induction and cell cycle arrest at the G2/M phase, indicating that these compounds may interfere with mitotic processes .
Antiviral Activity
Triazole derivatives have also been investigated for their antiviral properties. Research indicates that certain modifications on the triazole ring enhance antiviral activity against viruses such as HIV and influenza by inhibiting viral replication and entry into host cells .
Antibacterial Activity
The antibacterial efficacy of triazole derivatives has been documented as well. For example, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria through mechanisms that disrupt bacterial cell wall synthesis and function .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many triazole derivatives act as enzyme inhibitors in cancer metabolism pathways.
- Interference with DNA/RNA Synthesis : The compound’s structure allows it to interact with nucleic acids, potentially disrupting replication and transcription processes.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, these compounds promote programmed cell death.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer | 0.39 - 3.16 | Apoptosis induction |
| Antiviral | HIV/Influenza | Varies | Inhibition of viral replication |
| Antibacterial | Gram-positive/negative | Varies | Disruption of cell wall synthesis |
Scientific Research Applications
Medicinal Chemistry
The compound is part of the 1,2,4-triazole family, which is known for its broad spectrum of biological activities. Recent studies have highlighted its potential as a selective mTOR inhibitor , which has implications for cancer therapy. Specifically, a derivative of this compound demonstrated significant potency against the mTOR pathway, exhibiting an IC50 value of 7.1 nM and enhancing the sensitivity of hepatocellular carcinoma (HCC) cells to radiotherapy .
Table 1: Biological Activities of 1,2,4-Triazole Derivatives
Antimicrobial Properties
Compounds containing the 1,2,4-triazole scaffold have been extensively studied for their antimicrobial properties. Research indicates that derivatives can exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, some derivatives have shown minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
Neuroprotective Effects
Emerging evidence suggests that certain triazole derivatives may possess neuroprotective properties. These compounds are being investigated for their potential to mitigate neurodegenerative diseases through mechanisms that involve antioxidant activity and modulation of neuroinflammatory pathways .
Synthesis and Optimization
The synthesis of N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been optimized using various methods including microwave-assisted synthesis. This eco-friendly approach enhances yield and reduces reaction time compared to traditional methods .
Table 2: Synthesis Methods for Triazole Derivatives
| Method | Advantages | Yield (%) |
|---|---|---|
| Microwave-Assisted Synthesis | Faster reaction times; eco-friendly | Up to 90% |
| Traditional Heating | Established method; widely used | Varies |
Comparison with Similar Compounds
Key Observations :
- Position 2: Pyridinyl substituents (target compound) may improve pharmacokinetic properties over amino or alkylamino groups (e.g., compound 38) due to enhanced hydrogen bonding and π-π stacking .
- Position 7 : Phenyl groups (target compound, 5t) are common, but hydroxyl or methoxy variants (e.g., 7-(3-hydroxyphenyl) in ) may alter metabolic stability.
- Position 6 : The 2-methoxyphenyl carboxamide in the target compound contrasts with 3,4,5-trimethoxyphenyl (5t, ), which is linked to mTOR inhibitory activity.
Physicochemical Properties
Comparative data highlight the impact of substituents on properties such as melting point and solubility:
Table 3: Physical Properties of Selected Analogs
*Estimated for the target compound based on structural similarity. The pyridinyl group in the target compound may reduce LogP compared to cyclohexyl or pentyl derivatives (e.g., compound 38), favoring aqueous solubility .
Q & A
Q. Table 1: Representative Characterization Data ()
| Compound ID | Melting Point (°C) | MS [M+H]⁺ | ¹H NMR (δ, ppm) |
|---|---|---|---|
| 2h | 251.9–253.1 | 524.55 | 7.25–8.15 (m, Ar) |
| 2i | 212.5–213.8 | 536.71 | 2.10 (s, CH₃) |
Advanced: How to resolve spectral discrepancies (e.g., unexpected coupling constants) in NMR analysis?
Methodological Answer:
Discrepancies may arise from:
- Tautomerism : 4,7-dihydro vs. fully aromatic forms (). Use variable-temperature NMR to assess dynamic equilibria.
- Conformational flexibility : Rotamers in carboxamide groups can split signals. Apply 2D-COSY or NOESY to clarify ().
- Impurity interference : Compare with HPLC-pure samples and recrystallize ().
Basic: What potential biological applications are associated with this compound?
Methodological Answer:
Triazolo[1,5-a]pyrimidines are studied for:
- Anticancer activity : mTOR inhibition () and kinase targeting ().
- Anti-inflammatory effects : Docking studies suggest COX-2 binding ().
- Antimicrobial properties : Structural analogs show activity against Gram-positive bacteria ().
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Modify substituents : Replace pyridin-3-yl with other heteroaromatics (e.g., thiazole) to assess potency ().
- Introduce bioisosteres : Substitute carboxamide with sulfonamide to enhance solubility ().
- Computational docking : Use AutoDock Vina to predict binding affinities (e.g., mTOR active site) ().
Validation : Test derivatives in vitro (e.g., IC₅₀ assays) and correlate with docking scores ().
Basic: How to address unexpected byproducts during synthesis (e.g., oxidized intermediates)?
Methodological Answer:
- Optimize reaction time : Shorter durations (≤30 min) prevent over-oxidation ().
- Control additives : Avoid Ac₂O unless heteroaromatization is explicitly required ().
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates ().
Advanced: What role does X-ray crystallography play in confirming structural features?
Methodological Answer:
Crystallography resolves:
- Bond lengths/angles : Confirm triazolo-pyrimidine fusion (e.g., C–N bond lengths ~1.34 Å) ().
- Hydrogen bonding : Carboxamide NH∙∙∙O interactions stabilize crystal packing ().
- Regioisomer assignment : Compare experimental data with Cambridge Structural Database entries ().
Basic: What solvents and catalysts are optimal for scaling up synthesis?
Methodological Answer:
- Solvents : DMF or ethanol for solubility; avoid THF due to poor intermediate stabilization ().
- Catalysts : APS (ammonium persulfate) enhances cyclization efficiency ().
- Workup : Neutralize acidic byproducts with NaHCO₃ before extraction ().
Advanced: How to integrate flow chemistry for improved reaction reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
